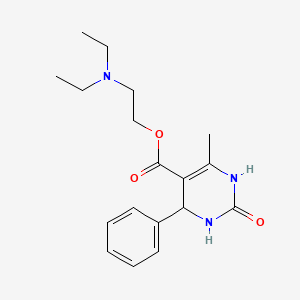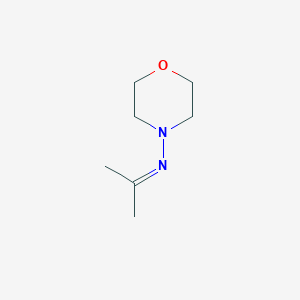
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused to a phthalazine moiety, with additional functional groups including a methoxyphenyl and a pyrrolidinylmethyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Fusion with Phthalazine: The triazole ring is then fused with a phthalazine derivative through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Introduction of Substituents: The methoxyphenyl and pyrrolidinylmethyl groups are introduced through nucleophilic substitution reactions, using appropriate halogenated precursors and base catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine: Lacks the methoxyphenyl and pyrrolidinylmethyl substituents.
3-(4-Methoxyphenyl)-1,2,4-Triazole: Contains the methoxyphenyl group but lacks the phthalazine moiety.
6-((1-Pyrrolidinyl)methyl)-1,2,4-Triazole: Contains the pyrrolidinylmethyl group but lacks the phthalazine moiety.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and pyrrolidinylmethyl groups, along with the fused triazole-phthalazine ring system, makes it a versatile compound with diverse applications.
特性
CAS番号 |
98124-14-2 |
|---|---|
分子式 |
C21H21N5O |
分子量 |
359.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-6-(pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C21H21N5O/c1-27-16-10-8-15(9-11-16)20-22-23-21-18-7-3-2-6-17(18)19(24-26(20)21)14-25-12-4-5-13-25/h2-3,6-11H,4-5,12-14H2,1H3 |
InChIキー |
SXXXTHMICHCQEG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)CN5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


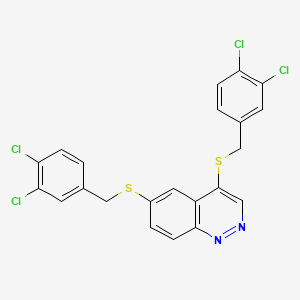
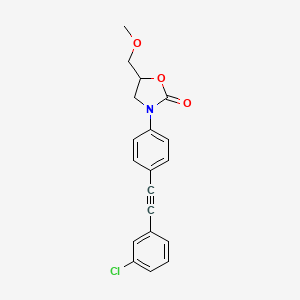
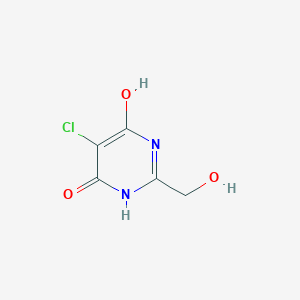
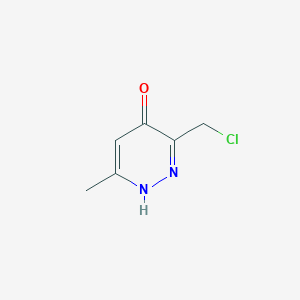
![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
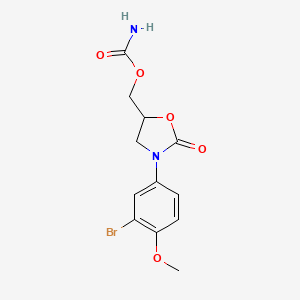
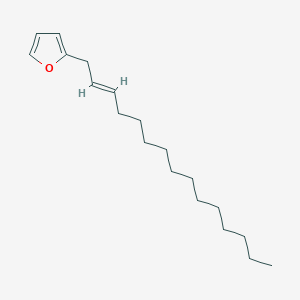

![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)
